Welcome to the BenchChem Online Store!
molecular formula C34H20Br2 B3179092 2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene CAS No. 914306-89-1

2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene

Cat. No. B3179092
M. Wt: 588.3 g/mol
InChI Key: HDGCGHBEIGZDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08647753B2

Procedure details

5 g of 1-naphthyl lithium was dissolved in Et2O, and the resulting solution was gradually added dropwise to a solution containing 5 g of 2,6-dibromoanthraquinone dissolved in Et2O. This reaction was carried out on a dry ice bath. Then, the temperature of the reaction material was elevated to room temperature, thereby obtaining an intermediate product. The obtained intermediate product was filtered, thereby obtaining white solids. The white solids thus obtained were dissolved in 100 mL of AcOH, followed by addition of KI and NaH2PO2 and the mixture was stirred at 130° C. for 24 hours. When the reaction was complete, the reaction material was filtered with addition of water. The filtrate was recrystallized from MC and MeOH, thereby obtaining 4 g of 2,6-dibromo-9,10-di-1-naphthylanthracene.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([Li])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Br:12][C:13]1[CH:26]=[CH:25][C:24]2[C:23](=O)[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([Br:28])[CH:21]=3)[C:16](=O)[C:15]=2[CH:14]=1>CCOCC.CC(O)=O>[Br:12][C:13]1[CH:26]=[CH:25][C:24]2[C:15](=[C:16]([C:9]3[C:10]4[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=4)[CH:6]=[CH:7][CH:8]=3)[C:17]3[C:22]([C:23]=2[C:1]2[C:10]4[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=4)[CH:4]=[CH:3][CH:2]=2)=[CH:21][C:20]([Br:28])=[CH:19][CH:18]=3)[CH:14]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=C(C=C3C(C2C=C1)=O)Br)=O
Step Three
Name
NaH2PO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 130° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the resulting solution was gradually added dropwise to a solution
CUSTOM
Type
CUSTOM
Details
This reaction was carried out on a dry ice bath
CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
CUSTOM
Type
CUSTOM
Details
obtaining an intermediate product
FILTRATION
Type
FILTRATION
Details
The obtained intermediate product was filtered
CUSTOM
Type
CUSTOM
Details
obtaining white solids
CUSTOM
Type
CUSTOM
Details
The white solids thus obtained
FILTRATION
Type
FILTRATION
Details
the reaction material was filtered with addition of water
CUSTOM
Type
CUSTOM
Details
The filtrate was recrystallized from MC and MeOH

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC2=C(C3=CC=C(C=C3C(=C2C=C1)C1=CC=CC2=CC=CC=C12)Br)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.